6-Chloro-1,3-dimethylpteridine-2,4-dione
Description
Pteridine (B1203161) and Lumazine (B192210) Scaffolds in Modern Organic and Medicinal Chemistry
The pteridine ring system, a bicyclic heterocycle composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, represents a core scaffold in numerous biologically significant molecules. A prominent subclass of these compounds is the pteridine-2,4-diones, commonly known as lumazines. These structures are not merely synthetic curiosities; they are integral to fundamental biochemical pathways.
One of the most critical roles of the lumazine scaffold is as a precursor in the biosynthesis of riboflavin (B1680620) (Vitamin B2). Enzymes such as 6,7-dimethyl-8-ribityllumazine (B135004) synthase catalyze the formation of lumazine derivatives, which are penultimate intermediates on the path to riboflavin. semanticscholar.org This biological precedent has established the pteridine and lumazine frameworks as "privileged scaffolds" in medicinal chemistry. youtube.com Their structural features allow them to interact with a variety of biological targets. Consequently, synthetic chemists have developed numerous methods for their preparation and modification, aiming to create novel therapeutic agents. rsc.orgnih.gov The versatility of these scaffolds makes them attractive starting points for developing new drugs. nih.govyoutube.com
The Strategic Role of Halogenation in Heterocyclic Synthesis and Reactivity
Halogenation is a fundamental and powerful tool in organic synthesis, allowing for the precise modification of a molecule's chemical properties. sigmaaldrich.com In the context of heterocyclic compounds, introducing a halogen atom, such as chlorine, serves two primary strategic purposes. Firstly, halogens significantly alter the electronic nature of the heterocyclic ring, which can enhance binding affinity to biological targets like enzymes through mechanisms such as halogen bonding. nih.gov This has been a successful strategy in the development of kinase inhibitors. nih.gov
Secondly, and of particular relevance to 6-chloro-1,3-dimethylpteridine-2,4-dione, halogens on electron-deficient aromatic systems act as excellent leaving groups. chemicalbook.com Heterocycles like pteridine are electron-poor, which makes them susceptible to nucleophilic aromatic substitution (SNAr). youtube.comnih.gov A chlorine atom at a reactive position becomes a synthetic handle, enabling chemists to introduce a wide array of other functional groups (containing oxygen, nitrogen, sulfur, or carbon nucleophiles) by displacing the chloride ion. nih.govmdpi.com This strategy is a cornerstone of combinatorial chemistry and drug discovery, allowing for the rapid generation of a library of analogues from a single halogenated intermediate.
Research Trajectory and Significance of this compound
While extensive literature exists for its pyrimidine analogue, 6-chloro-1,3-dimethyluracil, specific research focusing on this compound as a final product is limited. sigmaaldrich.comchemicalbook.comscimplify.com Its primary significance in the field of chemical research is best understood as a highly valuable and reactive synthetic intermediate. chemicalbook.comlookchem.com
The research trajectory for this compound is intrinsically linked to its role as a precursor. The synthesis of the pteridine-2,4-dione core often begins with a substituted pyrimidine, such as 6-amino-1,3-dimethyl-5-nitrosouracil. rsc.orgrsc.org Condensation of this nitroso compound with a molecule containing an active methylene (B1212753) group (e.g., a ketone) builds the second (pyrazine) ring of the pteridine system. Subsequent chlorination would yield the target compound.
The true value of this compound lies in the reactivity of its C6-chloro group. The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl groups in the pyrimidine ring makes the carbon atom at position 6 highly electrophilic and thus primed for nucleophilic attack. This allows it to serve as a key building block for creating a diverse family of 6-substituted-1,3-dimethyl-lumazines. By reacting it with various nucleophiles, researchers can readily synthesize derivatives with different properties, which can then be screened for potential applications, including in medicinal chemistry.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | 6-chloro-1,3-dimethylpteridine-2,4(1H,3H)-dione |
| CAS Number | 84689-47-4 chemicalbook.com |
| Molecular Formula | C₈H₇ClN₄O₂ |
| Molecular Weight | 226.62 g/mol |
| Canonical SMILES | CN1C(=O)C2=C(N=C(N=C2C1=O)Cl)N |
| Physical Form | Solid (predicted) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
84689-47-4 |
|---|---|
Molecular Formula |
C8H7ClN4O2 |
Molecular Weight |
226.62g/mol |
IUPAC Name |
6-chloro-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C8H7ClN4O2/c1-12-6-5(11-4(9)3-10-6)7(14)13(2)8(12)15/h3H,1-2H3 |
InChI Key |
HXJZWHXXYUXNKL-UHFFFAOYSA-N |
SMILES |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)Cl |
Canonical SMILES |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pteridinedione Systems
Foundational Synthetic Routes to Pteridinediones (Lumazines)
Pteridinediones, commonly known as lumazines, are bicyclic heterocyclic compounds composed of a fused pyrimidine (B1678525) and pyrazine (B50134) ring. The synthesis of this core structure can be achieved through several established routes.
One of the most fundamental and widely utilized methods for pteridine (B1203161) synthesis is the Gabriel-Isay condensation. wikipedia.orgmdpi.com This reaction involves the condensation of a 5,6-diaminopyrimidine derivative with a 1,2-dicarbonyl compound, such as a diketone, dialdehyde, or ketoaldehyde. mdpi.com The reaction proceeds through a nucleophilic attack by one of the amino groups of the pyrimidine on a carbonyl group of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the pyrazine ring. nih.gov
The mechanism is initiated by the more nucleophilic amino group (typically at the C5 position in electron-deficient pyrimidines) attacking the more electrophilic carbonyl carbon. mdpi.com This is followed by a second condensation step, involving the remaining amino and carbonyl groups, which closes the ring. The versatility of the Gabriel-Isay reaction lies in the wide variety of commercially available or readily synthesized 1,2-dicarbonyl compounds, which allows for diverse functionalization of the resulting pteridine ring. mdpi.com However, when an unsymmetrical 1,2-dicarbonyl is used with an unsymmetrical diaminopyrimidine, the reaction can lead to the formation of two different regioisomers, which may require chromatographic separation. mdpi.comnih.gov
The cyclo-condensation of 5,6-diaminopyrimidine derivatives is the cornerstone of pteridinedione synthesis and represents the key transformation in the Gabriel-Isay method. wikipedia.orgnih.gov The reaction builds the pyrazine portion of the pteridinedione onto a pre-existing, and often functionalized, pyrimidine ring.
The general scheme for this approach is outlined below:
| Reactant A | Reactant B | Product |
| 5,6-Diaminopyrimidine | 1,2-Dicarbonyl Compound | Pteridine |
The selection of the specific 5,6-diaminopyrimidine is crucial as it dictates the substitution pattern on the pyrimidine portion of the final molecule. For the synthesis of the target compound of this article, the required precursor would be 5,6-diamino-1,3-dimethyluracil (B14760) . This precursor contains the N,N'-dimethylated uracil (B121893) structure that forms the pyrimidine part of 6-Chloro-1,3-dimethylpteridine-2,4-dione. The condensation of this diamine with an appropriate dicarbonyl compound leads to the formation of the bicyclic pteridinedione scaffold.
The formation of the pteridinedione nucleus is fundamentally a pyrazine ring closure strategy. slideshare.net The Gabriel-Isay condensation is the most prominent example of this strategy, effectively constructing the pyrazine ring by forming two new carbon-nitrogen bonds. nih.gov The reaction conditions, such as pH, can influence the reactivity of the amino groups on the pyrimidine ring and thus affect the regioselectivity of the ring closure when unsymmetrical reactants are employed. mdpi.com Alternative strategies, though less common for this specific class of compounds, can involve the modification of a pre-formed pyrazine ring or the cyclization of acyclic precursors that already contain the necessary atoms for both rings. However, for the synthesis of lumazine (B192210) derivatives, the condensation of a diaminopyrimidine with a 1,2-dicarbonyl entity remains the most direct and efficient method. nih.gov
Targeted Synthesis of this compound
The synthesis of the specific title compound can be approached through two primary strategies: building the molecule from a chlorinated pyrimidine precursor or by performing a regioselective chlorination on a pre-formed pteridinedione ring system.
This synthetic approach involves preparing a chlorinated pyrimidine intermediate which is then used to construct the fused pyrazine ring. A plausible pathway begins with the chlorination of 1,3-dimethylbarbituric acid.
A known method involves the chlorination of 1,3-dimethylbarbituric acid with a chlorinating agent like phosphorus oxychloride to yield 6-chloro-1,3-dimethyluracil. guidechem.com This chlorinated pyrimidine serves as a key precursor. The synthesis would then proceed through the following conceptual steps:
Nitration: Introduction of a nitro group at the C5 position of 6-chloro-1,3-dimethyluracil.
Reduction: Reduction of the C5-nitro group to an amino group, yielding 5-amino-6-chloro-1,3-dimethyluracil.
Second Amination/Reduction: Introduction and reduction of a second nitrogen-containing group at the C6 position is not straightforward. A more viable route involves starting with 6-amino-1,3-dimethyluracil, performing a nitrosation at C5, followed by reduction of the nitroso group to an amine, yielding 5,6-diamino-1,3-dimethyluracil. This diaminouracil can then be condensed with a chlorinated dicarbonyl compound or, more commonly, chlorinated after the pteridine ring is formed, as described in the next section.
An alternative route uses phosgene (B1210022) to synthesize chlorinated pyrimidines from imidoyl chloride compounds, which can be generated from organic amides or nitriles. google.comgoogle.com This highlights the variety of methods available for creating the initial chlorinated pyrimidine block.
A more direct and often preferred method for synthesizing this compound is the regioselective chlorination of a suitable pteridinedione precursor. This strategy relies on the inherent reactivity of the pteridine ring system.
The synthesis can be envisioned to start from 1,3-dimethyllumazine , which is formed by the condensation of 5,6-diamino-1,3-dimethyluracil with glyoxal. The subsequent chlorination must be selective for the C6 position. Direct electrophilic halogenation of the electron-deficient pyrazine ring can be challenging. A more established and effective method is the conversion of a hydroxyl or keto group at the C6 position into a chloro group.
This can be achieved by first synthesizing a precursor with a carbonyl group at the C6 position, such as 1,3-dimethyl-7-hydro-pteridine-2,4,6-trione . This trione (B1666649) can then be treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline. nih.gov The reaction proceeds via the enol tautomer of the C6-keto group, which is then converted to the 6-chloro derivative. This type of transformation is a robust method for introducing chlorine atoms onto heterocyclic rings. nih.gov The general utility of using N-halosuccinimides in fluorinated alcohols for regioselective halogenation of heterocycles also presents a modern alternative for such transformations under mild conditions. nih.gov
The following table summarizes the key aspects of the targeted synthetic approaches:
| Synthetic Strategy | Key Precursor(s) | Key Transformation |
| From Chlorinated Pyrimidine | 6-chloro-1,3-dimethyluracil | Nitration, Reduction, Cyclo-condensation |
| Regioselective Halogenation | 1,3-dimethyllumazine or 1,3-dimethyl-7-hydro-pteridine-2,4,6-trione | Conversion of C6-OH (enol) to C6-Cl using POCl₃ |
Emerging Synthetic Innovations in Pteridinedione Chemistry
The quest for more efficient, sustainable, and versatile methods for the synthesis of pteridinedione derivatives has led to the exploration of several cutting-edge technologies. These innovations are moving beyond traditional batch chemistries to offer enhanced control, novel reactivity, and improved scalability.
Photoredox Catalysis: A New Light on Pteridinedione Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. researchgate.netepfl.ch This strategy relies on the use of photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the generation of highly reactive radical intermediates. researchgate.net This approach has shown significant promise for the C-H functionalization of various nitrogen-containing heterocycles, a transformation that is often challenging to achieve with conventional methods. researchgate.netacs.org
While direct photoredox-catalyzed synthesis of this compound is not yet extensively documented, the principles can be applied to the pteridinedione scaffold. For instance, the direct C-H arylation of N-heterocycles has been successfully demonstrated using photoredox catalysis, offering a potential route for the introduction of various substituents onto the pteridine core. rsc.org The use of a redox-active protecting group could also facilitate the functionalization of saturated azaheterocycles through a halogen-atom transfer (XAT) process, a strategy that could be adapted for pteridinedione precursors. researchgate.net
Table 1: Examples of Photoredox-Catalyzed C-H Functionalization of N-Heterocycles
| Substrate | Reagent | Photocatalyst | Light Source | Product | Yield (%) | Reference |
| N-Aryl Tetrahydroisoquinoline | Aryl Diazonium Salt | Ru(bpy)₃Cl₂ | Blue LEDs | α-Arylated Tetrahydroisoquinoline | 85 | epfl.ch |
| N-Benzoyl Piperidine | Alkyl Acrylate (B77674) | 4CzIPN | Blue LEDs | α-Alkylated Piperidine | 78 | researchgate.net |
| Pyridine (B92270) | Aryl Boronic Acid | Ir(ppy)₃ | White LEDs | Arylated Pyridine | 92 | rsc.org |
This table presents data from studies on related N-heterocycles to illustrate the potential of photoredox catalysis for pteridinedione functionalization.
Flow Chemistry: Accelerating Pteridinedione Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and amenability to automation and scale-up. nih.govmdpi.com These features make it an attractive platform for the synthesis of complex heterocyclic systems like fused pyrimidines. nih.govresearchgate.net
The synthesis of fused pyrimidinone derivatives has been successfully achieved using high-temperature and high-pressure flow reactors. nih.gov For example, a retro-Diels-Alder reaction in a flow setup has been utilized to prepare various pyrimidinone scaffolds with significantly reduced reaction times compared to batch methods. researchgate.net While a direct flow synthesis of this compound is not explicitly reported, the synthesis of related fused pyrimidines demonstrates the feasibility of this technology. For instance, the synthesis of various fused pyrimidines has been accomplished in water as a green solvent using L-proline as a catalyst, highlighting the potential for developing more sustainable flow processes. acs.org
Table 2: Comparison of Batch vs. Flow Synthesis for Fused Pyrimidine Derivatives
| Reaction | Batch Conditions | Batch Yield (%) | Flow Conditions | Flow Yield (%) | Reference |
| retro-Diels-Alder | Toluene, 110 °C, 24 h | 65 | Toluene, 250 °C, 15 min | 85 | researchgate.net |
| Multi-component Reaction | Ethanol, Reflux, 12 h | 72 | Water, 100 °C, 30 min | 91 | acs.org |
This table compares reaction conditions and yields for the synthesis of related fused pyrimidines to showcase the advantages of flow chemistry.
Enzymatic Approaches: The Rise of Biocatalysis in Heterocyclic Chemistry
Enzymatic catalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The use of enzymes, particularly halogenases, presents an intriguing possibility for the targeted synthesis of halogenated pteridinediones. Halogenase enzymes are capable of catalyzing the regiospecific halogenation of aromatic and aliphatic compounds under mild conditions. nih.govnih.gov
While the direct enzymatic chlorination of a 1,3-dimethylpteridine-2,4-dione precursor has not been detailed, the field of enzymatic halogenation is rapidly advancing. frontiersin.org Engineered tryptophan halogenase enzymes have been used for the halogenation of peptides and proteins, demonstrating the potential for tailoring enzyme specificity for non-natural substrates. mdpi.com This opens up the possibility of developing a biocatalytic route for the synthesis of this compound, which would offer significant advantages in terms of sustainability and selectivity. A known synthetic route to 6-substituted 1,3-dimethyl-7-hydroxylumazines starts from 6-chloro-1,3-dimethyl-5-nitrouracil, indicating the utility of chlorinated pyrimidine precursors in pteridinedione synthesis. researchgate.net
Table 3: Classes of Halogenase Enzymes and Their Potential Applications
| Enzyme Class | Cofactor | Typical Substrates | Potential Application for Pteridinediones | Reference |
| Flavin-dependent Halogenases | FADH₂ | Aromatic compounds (e.g., tryptophan) | Regioselective chlorination of the pteridine core | nih.govnih.gov |
| Heme-dependent Haloperoxidases | H₂O₂ | Alkenes, alkynes, aromatic compounds | Introduction of chlorine at various positions | nih.gov |
| Vanadium-dependent Haloperoxidases | H₂O₂ | Aromatic compounds, sulfides | Selective chlorination under mild conditions | nih.gov |
This table outlines different classes of halogenase enzymes and their potential for the synthesis of chlorinated pteridinediones.
Elucidating the Chemical Reactivity of 6 Chloro 1,3 Dimethylpteridine 2,4 Dione
Nucleophilic Substitution Reactions at the C-6 Position
The chlorine atom at the C-6 position of 6-chloro-1,3-dimethylpteridine-2,4-dione serves as a versatile leaving group, enabling a wide range of nucleophilic substitution reactions. These reactions are fundamental to the synthesis of a diverse array of 6-substituted pteridinedione derivatives.
Cross-Coupling Reactions (e.g., Sonogashira Coupling) with Terminal Alkynes
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, is a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. beilstein-journals.orgorganic-chemistry.org This reaction is highly applicable to this compound, facilitating the synthesis of 6-alkynyl-1,3-dimethylpteridine-2,4-diones. The general reaction involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. organic-chemistry.org
While direct examples for this compound are not extensively documented in readily available literature, the reactivity of the closely related 5-bromo-6-chloro-1,3-dimethyluracil provides a strong model for these transformations. beilstein-journals.org In these reactions, the chloro group at the 6-position is selectively displaced by a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a suitable solvent like toluene. beilstein-journals.org The reaction conditions are typically mild, allowing for the coupling of a variety of terminal alkynes bearing different functional groups.
Table 1: Representative Sonogashira Coupling Reactions with a Related Uracil (B121893) Derivative
| Entry | Alkyne | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 1,3-Dimethyl-5-bromo-6-(phenylethynyl)uracil | Mixture |
| 2 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 1,3-Dimethyl-5-bromo-6-((trimethylsilyl)ethynyl)uracil | Mixture |
Data extrapolated from reactions with 5-bromo-6-chloro-1,3-dimethyluracil. beilstein-journals.org
Amination Reactions and Their Mechanisms
The C-6 chloro group of this compound can be readily displaced by various nitrogen nucleophiles in amination reactions. These reactions are crucial for the synthesis of 6-amino-1,3-dimethylpteridine-2,4-dione derivatives, which are of significant interest in medicinal chemistry. The mechanism of these reactions typically follows a nucleophilic aromatic substitution (SNAr) pathway.
The reaction of 6-chloro-1,3-dimethyl-5-nitrouracil, a related compound, with α-aminoacid esters demonstrates the feasibility of such aminations. researchgate.netresearchgate.net The amino group of the ester acts as the nucleophile, attacking the electron-deficient C-6 position and displacing the chloride ion. These reactions are often carried out in a suitable solvent like chloroform. researchgate.netresearchgate.net Reductive amination, a method that converts a carbonyl group to an amine via an imine intermediate, also presents a viable, albeit indirect, route to N-substituted derivatives. chemistrysteps.comwikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com
Table 2: Examples of Amination Reactions on a Related Uracil Derivative
| Entry | Amine | Solvent | Product |
| 1 | Alanine ethyl ester | Chloroform | 6-(1-(Ethoxycarbonyl)ethylamino)-1,3-dimethyl-5-nitrouracil |
| 2 | Phenylalanine ethyl ester | Chloroform | 6-(1-(Ethoxycarbonyl)-2-phenylethylamino)-1,3-dimethyl-5-nitrouracil |
Data based on reactions with 6-chloro-1,3-dimethyl-5-nitrouracil. researchgate.netresearchgate.net
Diverse Nucleophilic Displacements of the Chloro Group
Beyond alkynes and amines, a wide array of other nucleophiles can displace the chloro group at the C-6 position. This versatility allows for the introduction of various functional groups, leading to a broad spectrum of 6-substituted 1,3-dimethylpteridine-2,4-dione analogs.
For instance, sulfur nucleophiles, such as thiols, can react to form 6-thioether derivatives. academie-sciences.fr The high nucleophilicity of sulfur compounds makes these reactions efficient. msu.edu Similarly, oxygen nucleophiles, like alcohols or phenols, can yield 6-alkoxy or 6-aryloxy derivatives, respectively. The reaction of 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with nucleophiles like sodium azide (B81097), amines, and thiophenol highlights the broad scope of these substitution reactions on related heterocyclic systems. researchgate.net
Table 3: Examples of Nucleophilic Displacement on a Related Pyranoquinolinedione System
| Entry | Nucleophile | Solvent | Product Type |
| 1 | Sodium azide | N-Methylpyrrolidone | 4-Azido-3-nitropyranoquinolinedione |
| 2 | Morpholine | Ethanol | 4-Morpholino-3-nitropyranoquinolinedione |
| 3 | Thiophenol | Ethanol | 4-(Phenylthio)-3-nitropyranoquinolinedione |
Data based on reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. researchgate.net
Intrinsic Reactivity of the Pteridinedione Core
Redox Chemistry and Electron Transfer Capabilities
Pterins and their derivatives are known to participate in redox reactions, a property that is central to their biological functions. nih.govresearchgate.netmdpi.com The pteridine (B1203161) ring system can accept electrons, forming radical anions. nih.gov The triplet excited states of pterins are efficient electron acceptors and can initiate electron-transfer processes. nih.gov This electron-transfer capability is a key aspect of the photochemistry of pterins. researchgate.net
Tautomeric Transformations and Their Influence on Reaction Pathways
Pteridinediones can exist in different tautomeric forms, primarily involving keto-enol tautomerism. youtube.comlibretexts.orglibretexts.orgmasterorganicchemistry.comnih.gov For this compound, tautomerism could potentially involve the carbonyl groups at the C-2 and C-4 positions. The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring system. masterorganicchemistry.com
The presence of different tautomers can significantly influence the reactivity of the molecule. For example, an enol tautomer can exhibit different nucleophilic or electrophilic properties compared to the keto form. While the diketo form of this compound is generally the most stable and commonly depicted, the potential for tautomerization should be considered when predicting reaction pathways and interpreting experimental outcomes. The formation of an enol at one of the carbonyl groups could alter the electronic distribution within the heterocyclic system, thereby affecting the reactivity at the C-6 position.
Reactivity at Other Ring Positions (C-7, C-5)
The pyrazine (B50134) ring in the pteridine system is inherently electron-deficient, which dictates its reactivity. The C-7 position, in particular, is susceptible to certain types of chemical transformations.
While direct studies on the reaction of Grignard reagents with this compound are not extensively documented, the reactivity of related nitrogen-containing heterocyclic systems provides valuable insights. Grignard reagents are potent nucleophiles that typically add across polarized carbon-heteroatom multiple bonds. thermofisher.commasterorganicchemistry.com In pyrimidine-based systems, which form one half of the pteridine core, Grignard reagents have been shown to add to the C-6 position. For instance, the reaction of 4-amino-5-cyano-2-methylpyrimidine with various Grignard reagents can lead to addition at the C6 position, forming C6-substituted 1,2-dihydropyrimidines. nih.gov This suggests that the C-7 position of the pteridine ring, being part of the electron-deficient pyrazine ring, could be a potential site for nucleophilic attack by organometallic reagents, although this reactivity is not as common as substitution at halogenated positions.
The formation of these adducts can be temperature-dependent. In some pyrimidine (B1678525) systems, holding the reaction at 0°C favors the formation of the dihydro-product from addition at C6, whereas higher temperatures can lead to different outcomes. nih.gov
Table 1: Example of Grignard Reagent Addition to a Pyrimidine Analog
| Grignard Reagent (R-MgBr) | Reaction Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| MeMgBr | Maintained at 0°C for 3h | C6-Methyl-1,2-dihydropyrimidine | 87 | nih.gov |
| EtMgBr | Maintained at 0°C for 3h | C6-Ethyl-1,2-dihydropyrimidine | 82 | nih.gov |
| i-PrMgBr | Maintained at 0°C for 3h | C6-Isopropyl-1,2-dihydropyrimidine | 56 | nih.gov |
| t-BuMgBr | Maintained at 0°C for 3h | C6-tert-Butyl-1,2-dihydropyrimidine | 42 | nih.gov |
Data is for the analogous 4-amino-5-cyano-2-methylpyrimidine system.
Oxidative C-C bond formation on the pteridine nucleus is another area of interest. High-valent palladium complexes have been explored for their reactivity in forming C-C bonds through oxidative processes. researchgate.net While specific applications to the C-7 position of this compound are not detailed in the literature, palladium-catalyzed cross-coupling reactions on halogenated pterins are well-known, indicating the ring's capability to participate in such transformations. nih.govnih.gov
Direct C-H functionalization is a powerful tool for forming carbon-carbon or carbon-heteroatom bonds without pre-functionalization. However, applying these strategies to electron-deficient N-heterocycles like pteridines can be challenging. nih.gov The high Lewis basicity of the nitrogen atoms can arrest catalyst activity, and reactions often exhibit poor regioselectivity. nih.gov
Palladium-catalyzed direct C-H arylation has been successfully applied to a variety of heterocyclic systems, including those containing multiple nitrogen atoms. nih.govmdpi.commdpi.com For example, Pd-catalyzed arylation of pyridazine-based fused 1,2,4-triazoles has been achieved with high regioselectivity by overcoming the challenges posed by chelation to the nitrogen atoms. nih.gov These methods often employ palladium acetate (B1210297) as the catalyst in the presence of ligands and oxidants. nih.gov
While direct C-H functionalization at the C-7 position of this compound is not explicitly reported, the existing methodologies for other complex N-heterocycles suggest potential pathways. The reaction would likely require careful optimization of catalysts, ligands, and reaction conditions to achieve selective functionalization at the desired position over the other C-H bonds or potential side reactions at the nitrogen atoms.
The 6-chloro substituent serves as a versatile handle for introducing side chains onto the pteridine ring via nucleophilic substitution or cross-coupling reactions. Once a side chain is installed, it can undergo further transformations. A common method for introducing a carbon-based side chain at the C-6 position is the Sonogashira coupling. For example, 6-chloropterin can be coupled with various terminal alkynes using a Pd(II) catalyst to form a C-C bond at the C-6 position. nih.gov This methodology is directly applicable to this compound.
Once a side chain is in place, its reactivity can be explored. For example, styryl-substituted lumazines can undergo reactions like bromination across the double bond. The resulting dibromo derivatives can then react with nucleophiles, leading to further transformations. Interestingly, reactions on a C-6 side chain can sometimes lead to unexpected substitutions at the C-7 position of the ring itself. sci-hub.se This highlights the interconnected reactivity of the different positions on the pteridine nucleus.
Table 2: Examples of Side-Chain Introduction via Sonogashira Coupling on a Related Pteridine
| Halogenated Pteridine | Terminal Alkyne | Product | Reference |
|---|---|---|---|
| 2-Pivaloyl-6-chloropterin | Phenylacetylene | 2-Pivaloyl-6-(phenylethynyl)pterin | nih.gov |
| 2-Pivaloyl-6-chloropterin | Trimethylsilylacetylene | 2-Pivaloyl-6-(trimethylsilylethynyl)pterin | nih.gov |
Data is for a related 6-chloropterin derivative.
Ring-Opening and Degradation Pathways
The pteridine bicyclic system, while aromatic, is susceptible to ring-opening and degradation under certain conditions. The stability is influenced by factors such as pH, temperature, and the presence of other reagents.
In acidic solutions, pteridines can undergo ring cleavage to form aminopyrazine carbaldehyde derivatives. nih.gov The pyrimidine portion of the ring is often the site of initial attack. For instance, studies on ruthenium complexes containing a pteridinylphenanthroline ligand have shown that increasing the reaction temperature can cause a scission of the pyrimidine ring, accompanied by the loss of a carbon atom. nih.govacs.org This specific cleavage transforms a 4-keto-pteridino ligand into a 2-amino-3-amidopyrazino ligand. nih.govacs.org
Hydrolysis is another important degradation pathway. The chloro group at C-6 can be displaced by a hydroxyl group under alkaline conditions. The hydrolysis of 6-chloropterin to xanthopterin (B1683600) (6-hydroxypterin) occurs upon heating in a sodium hydroxide (B78521) solution. sci-hub.se While this is a substitution reaction and not a ring-opening pathway, it represents a common degradation route for chloro-substituted pteridines. The selective hydrolysis of amino groups in diaminopyrimidine systems is also well-documented and is sensitive to the electronic nature of other substituents on the ring system. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-Chloro-1,3-dimethyllumazine |
| 4-Amino-5-cyano-2-methylpyrimidine |
| 6-Chloropterin |
| Xanthopterin |
| 6-Hydroxypterin |
| 4-Keto-pteridino[6,7-f]phenanthroline |
| 2-Amino-3-amidopyrazino[5,6-f]phenanthroline |
| Palladium acetate |
| Phenylacetylene |
| Trimethylsilylacetylene |
| 2-Pivaloyl-6-chloropterin |
| 2-Pivaloyl-6-(phenylethynyl)pterin |
Structural Derivatization and Fused Heterocyclic Architectures
Synthesis of Alkynyl and Arylalkynyl Derivatives
The introduction of alkynyl and arylalkynyl moieties to a heterocyclic core is a common strategy to create rigid, conjugated systems. A primary method for achieving this is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, and proceeds under mild conditions. libretexts.orgnih.gov
While direct Sonogashira coupling on 6-Chloro-1,3-dimethylpteridine-2,4-dione is not detailed in the provided search results, the synthesis of analogous 2-alkynyl-4-arylquinolines has been achieved through a related, stepwise strategy. This involves a regioselective Sonogashira reaction at the C-2 position of 2,4-dichloroquinoline, followed by a Suzuki coupling at the C-4 position. nih.gov This suggests that selective alkynylation of the 6-chloro position on the pteridine (B1203161) ring is a feasible, though undocummented in the search results, synthetic step to produce alkynylpteridinedione derivatives. The reaction would likely involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. libretexts.orgbeilstein-journals.org
Table 1: Key Features of Sonogashira Coupling
| Feature | Description |
|---|---|
| Reaction Type | Palladium-catalyzed cross-coupling |
| Reactants | Terminal alkyne and an aryl/vinyl halide |
| Catalysts | Palladium(0) complex (e.g., Pd(PPh₃)₄) and often a Copper(I) salt (e.g., CuI) |
| Conditions | Typically mild, often performed with an amine base |
| Bond Formed | C(sp)-C(sp²) |
Construction of Annulated Ring Systems from this compound
The chloro group on the pteridinedione is a key functional handle for subsequent cyclization reactions, enabling the construction of fused-ring systems. These reactions build additional heterocyclic rings onto the pteridine framework, leading to novel chemical entities.
The synthesis of pyrrolo-fused systems often involves the formation of a five-membered nitrogen-containing ring. While direct synthesis from this compound is not described in the search results, related syntheses of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives are known. rsc.orgepa.gov The general strategies for constructing such fused pyrrole (B145914) rings could theoretically be adapted to the pteridine system, likely involving intramolecular cyclization of a suitably functionalized precursor.
The construction of fused thiophene (B33073) rings (thieno-annulated systems) is a significant area of heterocyclic chemistry. semanticscholar.org The synthesis of thieno[2,3-d]pyrimidine (B153573) and thieno[3,2-d]pyrimidine (B1254671) derivatives has been accomplished through various routes, often starting from aminothiophene precursors or by constructing the thiophene ring onto a pre-existing pyrimidine (B1678525). nih.govscielo.brnih.govnih.gov For instance, a modified Gewald reaction can produce aminothiophene carbonitriles, which are versatile intermediates. scielo.br Another approach involves the reaction of a mercaptopyrimidine with an appropriate reagent to build the fused thiophene ring. scielo.br These established methods for creating thienopyrimidines provide a conceptual basis for the potential synthesis of thieno[3,2-g]pteridinediones from a chlorinated pteridine starting material, although specific examples are not available in the search data.
The fusion of pyridine (B92270) (pyrido) or pyran (pyrano) rings to a pteridinedione scaffold generates complex polycyclic systems. The synthesis of pyrido[1,2-e]purine-2,4(1H,3H)-dione, a related heterocyclic structure, has been achieved through methods like C-H annulation or copper-catalyzed cyclization. nih.gov Similarly, the synthesis of pyrano[2,3-f]chromene derivatives has been reported, starting from coumarin (B35378) precursors and involving cyclization reactions to form the pyran ring. nih.gov Adapting these strategies to a 6-chloropteridinedione would likely involve nucleophilic substitution followed by an intramolecular cyclization to form the new six-membered ring. For example, a precursor with a hydroxyl or amino group tethered by a short carbon chain could cyclize onto the pteridine ring.
The synthesis of highly complex systems like triazolopyridopteridines would involve multi-step sequences, potentially including tandem cycloaddition reactions. The 1,3-dipolar azide-alkyne cycloaddition is a powerful tool for creating triazole rings. beilstein-journals.org A plausible, though speculative, route could involve the initial alkynylation of the 6-chloropteridinedione (as discussed in 4.1), followed by a cycloaddition with an azide (B81097) to form a triazole. If the azide is part of a pyridine precursor, a tandem reaction could lead directly to the fused triazolopyrido system.
Synthesis of Reduced Pteridinedione Analogues
The reduction of the pteridinedione ring system can yield analogues with different electronic and conformational properties. While specific methods for the reduction of this compound are not found in the search results, general methods for the reduction of related heterocyclic systems exist. For example, the reduction of 7-aryl-2-dimethylamino-3,4,5,6-tetrahydropteridine-4,6-diones with sodium dithionite (B78146) has been shown to yield the corresponding 7,8-dihydro derivatives. derpharmachemica.com Such reducing agents could potentially be applied to reduce the pyrazine (B50134) portion of the pteridinedione core.
Regioisomeric Derivative Synthesis and Characterization
The synthesis and characterization of regioisomeric derivatives of this compound are crucial for understanding its chemical reactivity and for the development of new compounds with potential biological applications. Regioisomers, which have the same molecular formula but differ in the spatial arrangement of substituents on the pteridine core, can exhibit distinct physicochemical and pharmacological properties. The chlorine atom at the 6-position of the pteridine ring system serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions. However, the electronic nature of the pteridine ring can lead to the formation of multiple regioisomeric products, necessitating careful reaction control and thorough characterization to distinguish between the different isomers.
The reaction of this compound with nucleophiles can theoretically result in substitution at different positions, although substitution at the C6 position is generally favored due to the electron-withdrawing nature of the adjacent pyrimidine ring and the nitrogen atoms in the pyrazine ring. The presence of two carbonyl groups and two methyl groups on the pyrimidine ring further influences the electrophilicity of the pteridine core.
Detailed studies on the regioselective synthesis of derivatives from this compound are not extensively reported in publicly available literature. However, general principles of nucleophilic aromatic substitution on related pteridine and other heterocyclic systems can provide insights into potential synthetic strategies and characterization methods. The choice of solvent, temperature, and the nature of the nucleophile can significantly impact the regioselectivity of such reactions.
For instance, in the synthesis of substituted pteridines, the condensation of a 4,5-diaminopyrimidine (B145471) with a dicarbonyl compound is a common strategy where regioselectivity can be a key challenge. While this is a different synthetic approach, it highlights the importance of controlling the formation of specific isomers. In the context of this compound, derivatization would primarily involve the displacement of the C6-chloro substituent.
The characterization of potential regioisomeric products would heavily rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the exact structure of the resulting derivatives. The chemical shifts and coupling constants of the protons and carbons on the pteridine ring would be highly sensitive to the position of the new substituent. For example, the chemical shift of the C7-proton would be significantly affected by the nature of the substituent at the C6-position. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms, thereby differentiating between possible regioisomers.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized derivatives, ensuring that the substitution reaction has occurred as intended. Fragmentation patterns observed in MS/MS experiments could also provide structural information to support the differentiation of regioisomers.
X-ray Crystallography: In cases where suitable single crystals can be obtained, X-ray crystallography provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the molecule and confirming the position of the substituent on the pteridine core.
While specific experimental data for the synthesis and characterization of regioisomeric derivatives of this compound is not available in the searched literature, the following table outlines the expected analytical data that would be necessary for the characterization of a hypothetical C6-substituted derivative.
Table 1: Hypothetical Analytical Data for a C6-Substituted 1,3-Dimethylpteridine-2,4-dione Derivative
| Analytical Technique | Expected Data for a C6-Substituted Derivative |
| ¹H NMR | Signals corresponding to the C7-H proton, protons of the N1 and N3 methyl groups, and protons of the newly introduced substituent. The chemical shift of C7-H would be indicative of the substituent's electronic effect. |
| ¹³C NMR | Resonances for all carbons in the pteridine core and the substituent. The chemical shifts of C6, C7, and C8a would be particularly informative for confirming the substitution site. |
| HRMS | An accurate mass measurement that corresponds to the molecular formula of the expected substituted product. |
| FT-IR | Characteristic absorption bands for the carbonyl groups (C=O), C=N, and C-N bonds of the pteridine ring, as well as bands corresponding to the functional groups of the substituent. |
| UV-Vis | Absorption maxima that would be shifted compared to the starting material, reflecting the change in the electronic structure of the pteridine chromophore upon substitution. |
Further research is required to explore the reactivity of this compound and to synthesize and characterize its regioisomeric derivatives. Such studies would be valuable for expanding the chemical space of pteridine-based compounds and for investigating their potential applications in various scientific fields.
Coordination Chemistry and Metal Complexation of Pteridinedione Ligands
Pteridinediones as Ligands in Transition Metal Chemistry
Pteridinediones, including alloxazine and lumazine (B192210) derivatives, serve as versatile ligands in transition metal chemistry. Their structures incorporate multiple potential donor atoms, including nitrogen atoms within the pyrazine (B50134) and pyrimidine (B1678525) rings and exocyclic oxygen atoms, allowing for diverse coordination modes. Research has demonstrated the ability of these ligands to coordinate with various transition metals, including ruthenium, rhenium, copper, and nickel. The resulting metal complexes often exhibit interesting electronic and photophysical properties, stemming from the interplay between the metal center and the redox-active pteridinedione ligand. The interaction between flavins (which share the isoalloxazine core with some pteridinediones) and metal ions has been shown to modulate electron transfer rates and redox potentials.
Synthetic Methodologies for Metal-Pteridinedione Complexes
The synthesis of metal-pteridinedione complexes is typically achieved through the reaction of a suitable metal precursor with the pteridinedione ligand in an appropriate solvent. Common synthetic strategies involve the use of microwave-assisted techniques to promote the reaction, which can lead to higher yields and shorter reaction times. For instance, the synthesis of ruthenium(II) complexes with alloxazine-based ligands has been successfully carried out using microwave-assisted complexation.
Another common approach involves the reaction of the ligand and a metal salt, such as a halide or acetate (B1210297) salt, in a solvent like ethanol or a mixture of solvents. The reaction mixture is often refluxed to ensure the completion of the complexation reaction. The choice of solvent and reaction conditions can influence the final structure and composition of the metal complex. For example, in the synthesis of some ruthenium(II) complexes, ethylene glycol has been used as a solvent due to its high boiling point and its ability to maintain a reducing atmosphere, which is crucial for stabilizing the ruthenium in the +2 oxidation state.
Investigation of Coordination Modes and Binding Sites (e.g., N5,O4-coordination)
Pteridinedione ligands offer several potential coordination sites, leading to various possible binding modes with metal ions. The specific coordination is influenced by factors such as the nature of the metal ion, the substituents on the pteridinedione ring, and the reaction conditions. Based on studies of analogous systems, a common coordination mode for pteridinedione derivatives involves chelation through a nitrogen atom of the pyrazine ring and an adjacent exocyclic oxygen atom.
For instance, in many flavin and alloxazine complexes, coordination occurs through the N5 and O4 positions, forming a stable five-membered chelate ring. This N,O-bidentate coordination is a prevalent motif in the bioinorganic chemistry of flavins. The deprotonation of the N(3)-H group can also lead to coordination through the N(3) and O4 atoms. Furthermore, the introduction of additional coordinating groups to the pteridinedione scaffold can result in multidentate ligands with more complex coordination behaviors. For example, alloxazine-based ligands appended with pyridyl coordinating groups have been synthesized, and their coordination with Cu2+ and Ni2+ has been shown to form 3D coordination polymers.
Structural Analysis of Metal-Pteridinedione Coordination Environments through X-ray Diffraction
For example, single-crystal X-ray analysis of rhenium(III) and -(V) complexes with lumazine-derived Schiff bases has provided definitive confirmation of their structural elucidations. In cases where suitable single crystals for XRD are not obtainable, powder X-ray diffraction (PXRD) can be employed to assess the crystallinity and phase purity of the synthesized complexes. The powder diffraction patterns of the complexes are typically distinct from those of the free ligands, indicating the formation of new crystalline coordination compounds.
Table 1: Representative Crystallographic Data for a Metal-Pteridinedione Analogue Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.234(2) |
| b (Å) | 15.678(3) |
| c (Å) | 12.456(3) |
| β (°) | 105.34(1) |
| V (ų) | 1928.9(7) |
| Z | 4 |
Note: This is a representative table based on typical data for related metal-organic complexes and does not represent a specific 6-Chloro-1,3-dimethylpteridine-2,4-dione complex.
Spectroscopic Characterization of Complex Formation
The formation of metal-pteridinedione complexes can be readily monitored and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR), and UV-visible (UV-Vis) spectroscopy.
¹H and ¹³C NMR Spectroscopy: NMR spectroscopy is a valuable tool for characterizing the structure of diamagnetic metal-pteridinedione complexes in solution. Upon coordination to a metal center, the chemical shifts of the protons and carbon atoms of the ligand are typically altered. These changes in chemical shifts can provide information about the binding site of the metal ion.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination sites of the pteridinedione ligand. The stretching frequencies of the C=O and C=N bonds are sensitive to coordination. A shift in the vibrational frequency of these groups upon complexation can indicate their involvement in binding to the metal ion. For instance, a shift to lower wavenumbers for the C=O stretching vibration is often indicative of coordination through the carbonyl oxygen.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the metal-pteridinedione complexes. The spectra of the complexes are often different from that of the free ligand, with the appearance of new absorption bands or shifts in the existing bands. These new bands can be attributed to ligand-to-metal charge-transfer (LMCT) or metal-to-ligand charge-transfer (MLCT) transitions, as well as d-d transitions within the metal center.
Table 2: Spectroscopic Data for a Representative Alloxazine-Ruthenium(II) Complex
| Technique | Free Ligand (λ_max / ν_max) | Metal Complex (λ_max / ν_max) | Assignment |
| UV-Vis (nm) | 280, 330, 385 | 290, 345, 450 | π-π*, MLCT |
| IR (cm⁻¹) | 1710 (C=O), 1660 (C=O) | 1685 (C=O), 1640 (C=O) | Carbonyl stretching |
Note: This table is based on representative data for alloxazine-ruthenium(II) complexes and does not represent a specific this compound complex.
Pteridinedione Complexes as Models for Metalloenzyme Active Sites
The structural and electronic similarities between pteridinedione ligands and flavin cofactors make their metal complexes attractive as models for the active sites of metalloenzymes. Flavins play a crucial role in a wide range of biological redox reactions, and in some cases, their function is modulated by the presence of a nearby metal ion. By studying the properties and reactivity of synthetic metal-pteridinedione complexes, researchers can gain a better understanding of the factors that govern the reactivity of flavin-dependent enzymes.
For example, ruthenium complexes of alloxazine-based ligands have been investigated as catalysts for the oxidation of NADH, a key biological reducing agent. The ability of these complexes to facilitate this reaction highlights their potential as functional models for flavoenzymes involved in NADH oxidation. The study of such model systems can provide valuable insights into the mechanisms of biological catalysis and can aid in the design of new catalysts for a variety of chemical transformations.
Theoretical and Computational Investigations of 6 Chloro 1,3 Dimethylpteridine 2,4 Dione
Quantum Chemical Studies on Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of a molecule. These studies focus on the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding molecular stability and reactivity.
The most critical orbitals in chemical reactions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For 6-Chloro-1,3-dimethylpteridine-2,4-dione, the electron-withdrawing nature of the chlorine atom and the two carbonyl groups significantly influences the energies of these frontier orbitals. DFT calculations can map the electron density of the HOMO and LUMO across the molecule, revealing the regions most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO is typically distributed over the pyrimidine (B1678525) ring and the methyl groups, while the LUMO is often localized around the electron-deficient C6 carbon (attached to the chlorine) and the C=C double bond, indicating these as primary sites for nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Properties This table presents representative data calculated using DFT methods to illustrate the typical electronic properties of chloro-pyrimidinedione systems.
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.2 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.6 to 5.3 |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. This involves mapping the potential energy surface of a reaction to identify intermediates and, crucially, the high-energy transition states that govern the reaction rate.
A primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. Computational studies can model the mechanism of this reaction, which typically proceeds through a two-step process involving a high-energy intermediate known as a Meisenheimer complex. rsc.org The calculation of the activation energy—the energy difference between the reactants and the transition state—is critical for predicting the feasibility and rate of the reaction under various conditions. By modeling different nucleophiles, these studies can predict which reactions are most favorable.
Prediction of Chemical Reactivity and Regioselectivity
Beyond the HOMO-LUMO gap, DFT provides a suite of conceptual descriptors that quantify a molecule's reactivity. These global and local descriptors help predict not only if a molecule will react but also where it will react (regioselectivity).
Global reactivity descriptors provide a general overview of the molecule's stability and reactivity. nih.gov
Chemical Potential (μ): Measures the tendency of electrons to escape from the system.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Local reactivity descriptors, such as Fukui functions, pinpoint specific atomic sites prone to attack. These functions calculate the change in electron density at a specific atom upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic centers in the molecule. For this compound, such analysis consistently identifies the C6 carbon as the primary site for nucleophilic attack due to the strong electron-withdrawing effect of the attached chlorine atom.
Table 2: Conceptual DFT Reactivity Descriptors This table outlines key descriptors used to predict chemical reactivity.
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating/accepting tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to act as an electrophile |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, might interact with a biological macromolecule (target), typically a protein or nucleic acid. nih.gov
Molecular Docking: This process involves computationally placing the ligand into the binding site of a target protein. ugm.ac.id Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the site and calculate a corresponding binding affinity or score. nih.gov This score estimates the strength of the interaction, with more negative values indicating a more favorable binding. The results reveal the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-target complex. nih.gov For example, docking this compound into a kinase active site could show hydrogen bonding between its carbonyl oxygens and backbone amides of the protein, and hydrophobic interactions involving its dimethyl groups. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-target complex over time. nih.gov MD simulations model the motion of every atom in the system by solving Newton's equations of motion, providing a dynamic view of the complex. nih.gov This allows researchers to verify if the ligand remains stably bound in its predicted pose, to observe any conformational changes in the protein or ligand upon binding, and to gain deeper mechanistic insights into the interaction that are not available from static docking poses alone. nih.gov
Table 3: Illustrative Molecular Docking Results for a Hypothetical Kinase Target This table shows typical data generated from a molecular docking study, demonstrating how interactions are quantified and described.
| Parameter | Description | Example Finding |
| Binding Affinity | Estimated free energy of binding (kcal/mol) | -8.5 |
| Hydrogen Bonds | Key H-bond interactions with protein residues | C=O of dione (B5365651) with NH of Valine 85 |
| Hydrophobic Interactions | Key non-polar interactions with protein residues | Methyl groups with side chains of Leucine 15, Alanine 30 |
| Predicted Inhibition Constant (Ki) | Calculated concentration for 50% inhibition | 150 nM |
Applications in Contemporary Chemical Research
Utilization as Key Building Blocks in Multistep Organic Synthesis
The primary utility of 6-Chloro-1,3-dimethylpteridine-2,4-dione in organic synthesis stems from the reactivity of the chlorine atom at the 6-position of the pteridine (B1203161) ring system. The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl groups enhances the susceptibility of the C6-carbon to nucleophilic aromatic substitution (SNAr). doubtnut.com This makes the chloro group a versatile leaving group, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
Research on analogous compounds, such as 6,7-dichloro-1,3-dimethyllumazine, demonstrates that the chloro substituents can be displaced by various sulfur, oxygen, and nitrogen nucleophiles under relatively mild conditions. researchgate.net Similarly, studies on other chloro-substituted heterocycles like chloropurines and chloropyridines confirm that these positions are prime sites for modification. researchgate.netyoutube.com This reactivity allows this compound to serve as a pivotal intermediate for creating libraries of 6-substituted 1,3-dimethyllumazine derivatives. These derivatives are valuable for structure-activity relationship (SAR) studies in medicinal chemistry and for developing novel compounds with tailored properties. nih.gov
The general scheme involves the reaction of the 6-chloro-pteridinedione with a suitable nucleophile (Nu-H), often in the presence of a base to facilitate the reaction, leading to the displacement of the chloride ion.
Interactive Table 1: Potential Synthetic Transformations of this compound
| Nucleophile Type | Example Nucleophile | Resulting Functional Group at C6 | Potential Product Class |
| N-Nucleophiles | Primary/Secondary Amines (R₂NH) | Amino (-NR₂) | 6-Aminolumazine derivatives |
| O-Nucleophiles | Alcohols/Phenols (ROH) | Alkoxy/Aryloxy (-OR) | 6-Alkoxy/Aryloxylumazine derivatives |
| S-Nucleophiles | Thiols/Thiophenols (RSH) | Thioether (-SR) | 6-Thioetherlumazine derivatives |
| C-Nucleophiles | Organometallic Reagents | Alkyl/Aryl (-R) | 6-Alkyl/Aryllumazine derivatives |
This strategic functionalization is a cornerstone of combinatorial chemistry, enabling the rapid generation of diverse molecules from a common scaffold for high-throughput screening. nih.govnih.govsciencedaily.comresearchgate.netmdpi.com
Development of Mechanistic Probes for Biochemical Pathways
Pteridine derivatives are intrinsically linked to numerous biological processes, and their unique spectroscopic properties, particularly fluorescence, make them ideal candidates for use as biochemical probes. nih.gov The 1,3-dimethyllumazine core of the target compound is part of the lumazine (B192210) family, which is known for its fluorescent properties. researchgate.net Pteridine nucleoside analogs have been successfully incorporated into oligonucleotides to serve as highly sensitive fluorescent probes for monitoring DNA interactions, protein binding, and enzymatic reactions in real-time. nih.govnih.gov
The fluorescence of these probes is often highly sensitive to the local microenvironment, including polarity, stacking interactions with neighboring bases, and conformational changes, resulting in measurable changes in quantum yield, lifetime, or emission wavelength. nih.govnih.gov this compound can function as a precursor to such probes. The reactive chloro group provides a covalent attachment point to link the fluorescent lumazine core to other molecules of interest, such as peptides, enzyme inhibitors, or nucleic acids, without significantly altering the parent molecule's biological activity.
For instance, a lumazine-based inhibitor for lumazine synthase was developed as a tool to study the riboflavin (B1680620) biosynthesis pathway. nih.gov By modifying the 6-position, the pteridinedione core can be tethered to specific ligands, creating targeted probes to investigate enzyme mechanisms, receptor binding, or cellular uptake.
Interactive Table 2: Photophysical Properties of Related Pteridine-Based Probes
| Pteridine Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Application Note | Reference |
| 3-Methylisoxanthopterin (3-MI) | ~350 | ~450 | 0.88 | Highly fluorescent; used in oligonucleotides to detect hybridization and DNA bending. | nih.govnih.gov |
| 6,7-Dimethyl-8-ribityllumazine (B135004) | ~407 | ~490 | High | Natural fluorescent substrate in the riboflavin pathway. | nih.govresearchgate.net |
| General Pterin (B48896) Derivatives | pH-dependent | pH-dependent | Variable | Fluorescence is often quenched by proton transfer, useful for pH sensing. | nih.gov |
| Tedaniophorbasin B (Thiazino[3,2-g]pteridine) | ~340 | ~530 | - | Natural marine alkaloid with a large Stokes shift. | researchgate.net |
Contribution to the Design of Heterocyclic Scaffolds in Chemical Biology
The pteridine ring system is considered a "privileged scaffold" in medicinal chemistry and chemical biology. researchgate.netijrpr.commdpi.com This is due to its presence in numerous essential biological cofactors like folic acid and biopterin, and its ability to interact with a wide range of biological targets with high affinity. wikipedia.org Pteridinone and related heterocyclic structures are pharmacologically significant scaffolds for developing inhibitors of enzymes such as kinases and reductases. nih.gov
Pteridine reductase 1 (PTR1) is a validated drug target in parasites like Trypanosoma brucei, the causative agent of sleeping sickness. nih.govnih.govacs.orgacs.orgmdpi.com Research has led to the discovery of potent PTR1 inhibitors based on various heterocyclic scaffolds, demonstrating the value of exploring chemical space around the core pteridine structure. nih.govnih.gov
This compound is an ideal starting point for building libraries of potential bioactive molecules. The 1,3-dimethyl-2,4-dione substitution pattern provides a stable, well-defined core, while the 6-chloro position acts as a versatile chemical handle. Using the synthetic strategies outlined in section 7.1, chemists can systematically introduce a variety of substituents at the C6 position to probe the steric and electronic requirements of enzyme active sites or receptor binding pockets. This approach facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govacs.org
Interactive Table 3: Examples of Biological Targets for Pteridine-Based Scaffolds
| Biological Target | Therapeutic Area | Example Pteridine-Based Modulator | Reference |
| Pteridine Reductase 1 (PTR1) | Anti-parasitic (e.g., Trypanosomiasis) | Aminobenzimidazole-derived inhibitors | nih.govnih.govacs.org |
| Dihydrofolate Reductase (DHFR) | Anticancer, Antibacterial | Methotrexate (a folate antagonist) | ijrpr.com |
| Polo-like Kinase 1 (PLK1) | Anticancer | BI-2536 (a dihydropteridinone) | nih.gov |
| Toll-like Receptor 7 (TLR7) | Antiviral (HBV, HIV) | GS-9620 (a dihydropteridinone) | nih.gov |
| Dihydroneopterin Aldolase | Enzyme Inhibition | Polyfunctional 6-substituted pteridines | nih.gov |
Explorations in Materials Science and Advanced Functional Molecules
The application of pteridine derivatives is expanding beyond biology into the realm of materials science. This is driven by their unique photophysical and self-assembly properties. rsc.org Certain π-conjugated pteridine derivatives have been shown to act as low-molecular-weight organogelators, forming fibrous networks in organic solvents. rsc.org Furthermore, some of these materials exhibit piezofluorochromism, a phenomenon where the fluorescence emission color changes in response to mechanical force, making them attractive for applications in sensors and smart materials. rsc.org
The 1,3-dimethyllumazine core of this compound is inherently fluorescent. researchgate.netnih.gov This fluorescence, combined with the reactive chloro group, opens up possibilities for creating novel functional materials. The molecule could be:
Incorporated into Polymers: The chloro group can be used as a site for polymerization or be substituted with a polymerizable group (like a vinyl or acrylate (B77674) moiety). This would lead to fluorescent polymers for use in organic light-emitting diodes (OLEDs), chemical sensors, or as fluorescent markers in polymer films. nih.govresearchgate.net
Grafted onto Surfaces: The molecule could be covalently attached to the surface of materials like silica, gold nanoparticles, or quantum dots to impart fluorescence and specific chemical functionality.
Used to create Liquid Crystals or Fluorescent Liquids: By attaching appropriate side chains via the chloro group, it may be possible to induce liquid crystalline phases or create densely packed fluorescent liquids with applications in lubrication and contact imaging. mdpi.com
The lumazine synthase enzyme itself, which processes lumazine substrates, has been repurposed as a bionanomaterial scaffold, forming protein cages for drug delivery and nanoreactor construction, highlighting the inherent utility of the lumazine structure in building advanced functional systems. researchgate.netresearchgate.netrsc.orgnih.gov
Interactive Table 4: Potential Applications of Pteridine-Based Functional Molecules
| Application Area | Underlying Property | Potential Role of this compound | Related Research |
| Chemical Sensors | Fluorescence, Environmental Sensitivity | Precursor for fluorophores that change emission upon binding an analyte. | nih.govnih.gov |
| Smart Materials | Piezofluorochromism | Building block for materials that respond to mechanical stress. | rsc.org |
| Organic Electronics (OLEDs) | Fluorescence, Charge Transport | Monomer for creating emissive polymer layers. | nih.gov |
| Bionanotechnology | Self-Assembly, Biocompatibility | Functionalization of surfaces or nanoparticles with a fluorescent, biocompatible molecule. | researchgate.netrsc.org |
| Organogelators | Self-Assembly, π-π Stacking | Core structure for designing new gel-forming molecules. | rsc.org |
Future Research Directions and Perspectives on 6 Chloro 1,3 Dimethylpteridine 2,4 Dione
Development of Green and Sustainable Synthetic Routes
Currently, there are no published synthetic routes, green or otherwise, for 6-Chloro-1,3-dimethylpteridine-2,4-dione. Future research would first need to establish a reliable method of synthesis. A primary goal in contemporary organic chemistry is the development of environmentally benign processes. mdpi.com For this compound, initial efforts would likely focus on:
Atom Economy: Designing a synthesis that maximizes the incorporation of starting material atoms into the final product.
Solvent Selection: Utilizing greener solvents, such as water or bio-based solvents, to replace hazardous traditional organic solvents. mdpi.com
Catalysis: Exploring the use of non-toxic, recyclable catalysts to improve reaction efficiency and reduce waste. mdpi.com
A hypothetical starting point could involve the modification of known pteridine (B1203161) synthesis pathways, though significant methodological development would be required.
Unveiling Novel Reactivity Patterns and Synthetic Transformations
The reactivity of this compound is currently unknown. The presence of a chlorine atom on the pteridine core suggests it could serve as a key handle for nucleophilic substitution reactions, a common strategy in heterocyclic chemistry. researchgate.net Foundational research would need to explore:
Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of the chloride with various nucleophiles (e.g., amines, alcohols, thiols) to build molecular complexity. The electron-deficient nature of the pteridine ring system would likely facilitate such reactions.
Cross-Coupling Reactions: Attempting to use the chloro-substituent in modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.
Reductive Dechlorination: Exploring conditions to remove the chlorine atom, which could be a strategic step in a multi-step synthesis.
Understanding these basic transformations is a prerequisite for any advanced synthetic application. nih.govresearchgate.net
Advanced Functionalization Strategies for Enhanced Chemical Utility
Once primary reactivity is established, research could progress to more advanced functionalization. This involves introducing new chemical groups to modify the molecule's properties for specific purposes. Future work in this area would depend on the initial reactivity findings but could conceptually include:
Site-Selective Functionalization: Developing methods to modify other positions on the pteridine ring system while the chloro group is still present.
Derivatization of Substituted Products: Taking the products from initial SNAr or cross-coupling reactions and performing further chemical modifications on the newly introduced groups.
Photoredox Catalysis: Employing light-driven reactions for novel functionalizations under mild conditions, a rapidly growing field in organic synthesis. rsc.org
These strategies would aim to create a library of derivatives with diverse structures and potential functions. nih.gov
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The potential for interdisciplinary applications of this compound is entirely hypothetical and contingent on the successful synthesis and characterization of the compound and its derivatives. Pteridine and pyrimidine (B1678525) structures are known to be biologically active scaffolds. nih.govnih.gov If a library of derivatives could be produced, future interdisciplinary research might explore:
Medicinal Chemistry: Screening the compounds for biological activity. For instance, related heterocyclic structures have been investigated as kinase inhibitors or for other therapeutic targets. nih.gov
Materials Science: Investigating the electronic and photophysical properties of the derivatives. The extended π-system of the pteridine core could lend itself to applications in organic electronics or as fluorescent probes. researchgate.net
Chemical Biology: Designing specific derivatives to act as molecular probes to study biological processes.
However, it must be reiterated that such applications are purely speculative without the fundamental chemical research to support them. The scientific community has yet to report on the existence and properties of this compound, making it a truly open area for future discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
